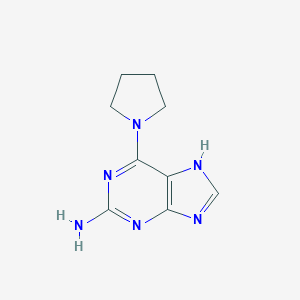

2-(Pyridin-3-yl)pyridin-3-amine

Übersicht

Beschreibung

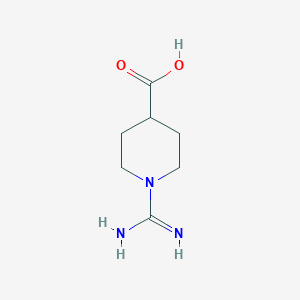

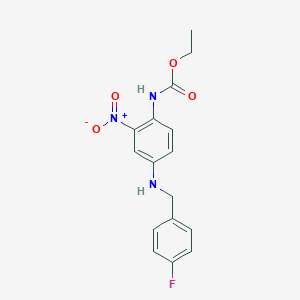

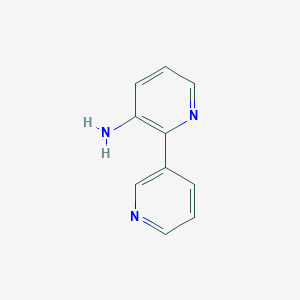

“2-(Pyridin-3-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H9N3 . It has a molecular weight of 171.20 g/mol . The IUPAC name for this compound is 2-pyridin-3-ylpyridin-3-amine .

Synthesis Analysis

The synthesis of pyridine derivatives can be challenging, particularly at the 2-position . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yl)pyridin-3-amine” includes a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be complex. For instance, 2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-yl)pyridin-3-amine” include a molecular weight of 171.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Analysis and Electron Distribution

2-(Pyridin-3-yl)pyridin-3-amine, as a component of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, has been the subject of quantum chemical analysis. Studies have revealed the existence of dynamic tautomerism and divalent N(I) character in such compounds. The competition between thiazole and pyridine groups for accommodating tautomeric hydrogen contributes to their electron donating properties (Bhatia, Malkhede, & Bharatam, 2013).

Crystal Structure and Vibrational Frequencies

In another study, a new complex of N-(pyridin-2-yl)pyridin-2-amine (NDPA) was synthesized and characterized. The research focused on determining its crystal structure, vibrational frequencies, and thermochemical properties using single-crystal X-ray diffraction and density functional theory (Bilkan et al., 2016).

Metal Complexation and Coordination Chemistry

2-(Pyridin-3-yl)pyridin-3-amine has also been studied for its ability to complex with metals. The reaction of 2-pyridinecarbaldehyde with N-(2- aminoethyl)propane-1,3-diamine resulted in a compound showing coordination to Cadmium(II) and forming a complex with distinct molecular and crystal structure characteristics (Hakimi et al., 2013).

C-H Bond Amination and Organic Synthesis

The compound has been utilized in organic synthesis as a directing group for C-H bond amination mediated by cupric acetate, demonstrating its utility in the modification of benzamide derivatives and in forming quinazolinone derivatives (Zhao et al., 2017).

Catalysis and Amide Bond Formation

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz), related to 2-(Pyridin-3-yl)pyridin-3-amine, has shown catalytic properties in the formation of amide bonds from thioacids and amines at room temperature, indicating its potential in mild and metal-free synthesis methods (Samanta et al., 2020).

Fluorescent Properties and Phase Behavior

The fluorescent properties and phase behavior of compounds containing 2-(Pyridin-3-yl)pyridin-3-amine have been studied, particularly in relation to their complexation with metals like ZnCl2. These studies reveal insights into their photoluminescence properties and potential applications in material science (Hiscock et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyridin-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXNFVKMCMRREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.